molecular formula C11H10FNO B11903266 6-Fluoro-2,8-dimethylquinolin-5-ol

6-Fluoro-2,8-dimethylquinolin-5-ol

Cat. No.: B11903266
M. Wt: 191.20 g/mol
InChI Key: GSRKAEUNDSCNNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,8-dimethylquinolin-5-ol typically involves the reaction of 2-fluorophenol with ethyl 2-methylacetoacetate under polyphosphoric acid (PPA) conditions to yield the intermediate 2,3-dimethyl-4-hydroxyquinoline . This intermediate is then further fluorinated to obtain the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,8-dimethylquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2,8-dimethylquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and bioactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

6-fluoro-2,8-dimethylquinolin-5-ol

InChI

InChI=1S/C11H10FNO/c1-6-5-9(12)11(14)8-4-3-7(2)13-10(6)8/h3-5,14H,1-2H3

InChI Key

GSRKAEUNDSCNNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2C)F)O

Origin of Product

United States

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